REACTION_CXSMILES
|
Cl.[C:2](Cl)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1.[CH3:11][C:12]([CH3:24])([CH2:15][CH2:16][CH2:17][CH2:18][C:19]([CH3:23])([CH3:22])[CH2:20][OH:21])[CH2:13][OH:14]>N1C=CC=CC=1>[C:2]([O:21][CH2:20][C:19]([CH3:23])([CH3:22])[CH2:18][CH2:17][CH2:16][CH2:15][C:12]([CH3:24])([CH3:11])[CH2:13][O:14][C:2](=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1 |f:0.1|
|
Name
|
nicotinoyl chloride hydrochloride
|
Quantity
|
106.2 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CN=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
CC(CO)(CCCCC(CO)(C)C)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
stirred for 36 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
at about 70° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
CUSTOM
|
Details
|
the formed precipitate was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under vacuum
|
Type
|
ADDITION
|
Details
|
the obtained residue was treated with a mixture of 200 ml of diethyl ether and 100 ml of an 8% aqueous solution of sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed first with 100 ml of a 3% aqueous solution of sodium bicarbonate
|
Type
|
CONCENTRATION
|
Details
|
with 100 ml of water and finally concentrated under vacuum to about half of the initial volume
|
Type
|
WAIT
|
Details
|
After standing overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the product which separated
|
Type
|
FILTRATION
|
Details
|
was recovered by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CN=CC=C1)(=O)OCC(CCCCC(COC(C1=CN=CC=C1)=O)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 53.4% | |
YIELD: CALCULATEDPERCENTYIELD | 53.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |